((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine
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Overview
Description
((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine: is a chiral compound with a tetrahydrofuran ring substituted with a 4-fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-glycidol.
Formation of Tetrahydrofuran Ring: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved using acid or base catalysis.
Introduction of Methanamine Group: The methanamine group is introduced via reductive amination, where the intermediate is treated with an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of the target. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine group can form hydrogen bonds with the target.
Comparison with Similar Compounds
- ((2R,3S)-2-(4-Chlorophenyl)tetrahydrofuran-3-yl)methanamine
- ((2R,3S)-2-(4-Bromophenyl)tetrahydrofuran-3-yl)methanamine
- ((2R,3S)-2-(4-Methylphenyl)tetrahydrofuran-3-yl)methanamine
Comparison:
- Fluorine vs. Chlorine/Bromine: The fluorine atom in ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine.
- Methyl Group: The presence of a methyl group in similar compounds can affect the compound’s hydrophobicity and steric interactions.
Uniqueness: The unique combination of the tetrahydrofuran ring, fluorophenyl group, and methanamine group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-4,9,11H,5-7,13H2/t9-,11-/m0/s1 |
InChI Key |
CZRSRGHNHYPTDU-ONGXEEELSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(C1CN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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